3-Bromo-2-fluoro-L-phenylalanine

Description

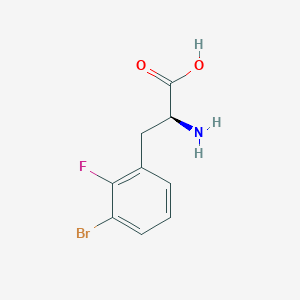

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVNNIXBBJHQSW-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-fluoro-L-phenylalanine chemical structure and properties

3-Bromo-2-fluoro-L-phenylalanine: A Strategic Halogenated Building Block in Protein Engineering and Drug Discovery

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds and protein cores has revolutionized modern drug development and biophysics. Among these, 3-Bromo-2-fluoro-L-phenylalanine represents a highly specialized, dual-halogenated building block. By strategically positioning a fluorine atom at the ortho (C2) position and a bromine atom at the meta (C3) position of the phenyl ring, this ncAA offers unique stereoelectronic modulation, sub-angstrom steric probing capabilities, and a highly regioselective handle for late-stage bioorthogonal functionalization [1].

This technical guide explores the structural rationale, biophysical applications, and validated synthetic protocols for utilizing 3-Bromo-2-fluoro-L-phenylalanine in advanced research settings.

Physicochemical Profiling & Structural Dynamics

The unique properties of 3-Bromo-2-fluoro-L-phenylalanine stem from the orthogonal behavior of its two halogens. The C–F bond is exceptionally strong (~114 kcal/mol) and chemically inert under most physiological and synthetic conditions. Fluorine's high electronegativity withdraws electron density from the aromatic

Table 1: Quantitative Chemical Properties

| Property | Free Amino Acid | Fmoc-Protected Derivative | Boc-Protected Derivative |

| CAS Number | 1272728-46-7 | 2015410-80-5 | 2002433-41-0 |

| Molecular Formula | C9H9BrFNO2 | C24H19BrFNO4 | C14H17BrFNO4 |

| Molecular Weight | 262.08 g/mol | 484.32 g/mol | 362.20 g/mol |

| Stereochemistry | L- (S-configuration) | L- (S-configuration) | L- (S-configuration) |

| Primary Utility | Enzymatic incorporation | Solid-Phase Peptide Synthesis | Solution-phase synthesis |

Applications in Biophysics and Drug Development

Probing Sub-Angstrom Protein Plasticity and Amyloidogenesis

Halogenation is a minimally invasive strategy to probe the physical characteristics of proteins. In amyloid research, the self-assembly of peptides (such as the NFGAIL sequence from human islet amyloid polypeptide) is driven heavily by hydrophobic and aromatic interactions. Substituting native phenylalanine with halogenated derivatives like 3-Bromo-2-fluoro-L-phenylalanine alters the hydrophobicity (LogP) and the electronic signature of the

Late-Stage Diversification in Medicinal Chemistry

In small-molecule and peptide drug development, the 3-bromo substituent serves as a critical synthetic vector. Because the C–F bond is inert to oxidative addition, palladium catalysts selectively insert into the C–Br bond. This allows for the rapid generation of diverse biaryl systems or extended side chains via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, a strategy frequently employed in optimizing high-affinity ligands for targets like the CREBBP bromodomain [5].

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that the dual-halogenated nature of this ncAA alters its reactivity. The electron-withdrawing effect of the ring reduces the basicity/nucleophilicity of the

Protocol A: Site-Specific Incorporation via Fmoc-SPPS

Objective: Efficiently couple Fmoc-3-Bromo-2-fluoro-L-phenylalanine onto a growing peptide chain on a solid support. Causality Rationale: Standard coupling reagents (like HBTU) often yield incomplete reactions due to the steric hindrance and inductive deactivation caused by the halogenated ring. We utilize HATU (which forms a highly reactive HOAt ester) combined with a dual-base system to drive the acylation to >99% completion.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

-

Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Bromo-2-fluoro-L-phenylalanine and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the active ester.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

-

Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

-

Validation (Microcleavage): Withdraw a few resin beads, treat with 95% Trifluoroacetic acid (TFA) for 30 minutes, precipitate in cold ether, and analyze via LC-MS to confirm the addition of the expected mass (+243 Da for the incorporated residue).

Workflow for incorporating 3-Bromo-2-fluoro-L-phenylalanine via Fmoc-SPPS.

Protocol B: On-Resin Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C3-bromine handle to attach an aryl group via palladium catalysis prior to peptide cleavage. Causality Rationale: Performing cross-coupling on-resin avoids the severe solubility issues often encountered with fully deprotected, highly hydrophobic halogenated peptides. The 2-fluoro group inductively lowers the LUMO of the aromatic ring, accelerating the oxidative addition of Pd(0) specifically into the C–Br bond [5].

Step-by-Step Methodology:

-

Degassing: Transfer the peptide-bound resin (0.05 mmol, N-terminal Fmoc protected) to a microwave-safe vial. Swell in degassed DMF/H2O (4:1 v/v).

-

Reagent Addition: Add the desired aryl boronic acid (0.5 mmol, 10 eq) and K2CO3 (0.75 mmol, 15 eq). The basic conditions are critical to form the reactive boronate complex required for the transmetalation step.

-

Catalyst Loading: Add Pd(dppf)Cl2 (0.005 mmol, 10 mol%). Note: A bidentate ligand like dppf prevents catalyst leaching and stabilizes the Pd intermediate against the steric bulk of the peptide backbone.

-

Reaction: Seal the vial and heat under microwave irradiation at 80°C for 45 minutes.

-

Resin Cleanup: Wash the resin extensively with DMF, water, methanol, and finally Dichloromethane (DCM). To remove trapped palladium, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF.

-

Validation: Perform a test cleavage and analyze via HPLC. The disappearance of the brominated starting material peak and the emergence of a single product peak confirms absolute regioselectivity.

Regioselective Pd-catalyzed cross-coupling at the C3-bromine position.

References

-

Ho, J., et al. "Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale." National Center for Biotechnology Information (PMC). Available at: [Link]

-

Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." National Center for Biotechnology Information (PMC). Available at: [Link]

-

Galles, G. D., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." Biophysics Colab. Available at:[Link]

-

Laurin, C. M. C., et al. "Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

3-Bromo-2-fluoro-L-phenylalanine CAS number and molecular weight

Optimization of Peptidomimetics and 19F-NMR Probes in Drug Discovery

Executive Summary

3-Bromo-2-fluoro-L-phenylalanine is a highly specialized, dual-halogenated non-canonical amino acid used extensively in structure-activity relationship (SAR) studies and rational drug design. Its utility stems from the orthogonal reactivity of the aryl bromide (enabling palladium-catalyzed cross-coupling) and the bioisosteric properties of the fluorine atom (modulating metabolic stability and conformation). This guide provides a definitive technical reference for its physicochemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 4-bromo-3-fluoro, 3-bromo-4-fluoro).

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 3-Bromo-2-fluoro-L-phenylalanine |

| CAS Number (Free Acid) | 1272728-46-7 |

| CAS Number (Fmoc-Protected) | 2015410-80-5 |

| Molecular Weight | 262.08 g/mol |

| Molecular Formula | C₉H₉BrFNO₂ |

| Chirality | L-isomer (S-configuration) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, dilute HCl; sparingly soluble in water |

| pKa (Predicted) | |

| SMILES | NC(Br)=CC=C1)C(O)=O |

Part 2: Strategic Synthesis & Production Protocols

While various routes exist, the Chemo-Enzymatic Resolution is the industry standard for producing high-enantiopurity (>99% ee) L-isomers of halogenated phenylalanines. This method avoids the cost of chiral auxiliaries and scales efficiently.

2.1. Synthesis Workflow (Mechanism of Action)

The synthesis begins with 3-bromo-2-fluorobenzaldehyde. The aldehyde is condensed with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form a racemic intermediate, which is then selectively resolved.

Figure 1: Chemo-Enzymatic Synthesis Pathway

Caption: Chemo-enzymatic route ensuring high enantiomeric excess via Acylase I kinetic resolution.

2.2. Detailed Experimental Protocol

Note: This protocol describes the resolution step, which is the critical control point for chirality.

-

Substrate Preparation: Dissolve N-acetyl-3-bromo-2-fluoro-DL-phenylalanine (10 g) in distilled water (100 mL). Adjust pH to 7.5 using 2M LiOH (Lithium hydroxide is preferred over NaOH to improve solubility of halogenated derivatives).

-

Enzymatic Hydrolysis: Add Aspergillus melleus Acylase I (200 mg). Incubate at 37°C with gentle stirring. Monitor reaction progress via HPLC (Chiralpak ZWIX(+) column).

-

Termination: Once conversion reaches 50% (theoretical maximum for L-isomer), acidify the solution to pH 5.0 with acetic acid.

-

Separation:

-

The unreacted N-acetyl-D-isomer remains in solution or precipitates differently depending on concentration.

-

Pass the mixture through a cation-exchange resin (Dowex 50W). The free L-amino acid binds to the resin, while the acetylated D-isomer elutes.

-

-

Elution & Crystallization: Elute the L-amino acid with 1M NH₄OH. Lyophilize the eluent to obtain the crude product. Recrystallize from water/ethanol to achieve >99% purity.

Part 3: Applications in Drug Discovery & Chemical Biology[2]

The 3-bromo-2-fluoro substitution pattern offers unique advantages over mono-halogenated analogs.

3.1. Orthogonal Reactivity (The "Br" Handle)

The bromine atom at the meta position (relative to the alanine tail) serves as a pre-installed handle for late-stage diversification.

-

Suzuki-Miyaura Coupling: Allows attachment of biaryl scaffolds to extend the peptide side chain into deep hydrophobic pockets of a target protein.

-

Buchwald-Hartwig Amination: Enables the introduction of amine-containing solubilizing groups.

3.2. Conformational Locking (The "F" Effect)

The fluorine atom at the ortho position (position 2) exerts a steric and electrostatic "ortho-effect."

-

Restricted Rotation: The C-F bond repels the backbone carbonyl oxygen, restricting the

torsion angle. This rigidifies the side chain, potentially reducing the entropic penalty upon binding to a receptor. -

Metabolic Blocking: The C-F bond (116 kcal/mol) is resistant to oxidative metabolism (e.g., P450 hydroxylation), prolonging the half-life of the peptide drug.

3.3. 19F-NMR Screening

Because fluorine is absent in natural biological systems, 3-Bromo-2-fluoro-L-phenylalanine acts as a background-free NMR probe.

-

Mechanism: The chemical shift of the 19F signal is highly sensitive to the local dielectric environment. Upon ligand binding, the signal shifts/broadens, providing a direct readout of occupancy (

).

Figure 2: Application Logic Flow

Caption: Strategic utilization of the Br and F substituents in drug design workflows.

Part 4: Handling, Safety, and Storage

-

Storage: Store at +2°C to +8°C. The compound is stable but hygroscopic. Keep under inert gas (Argon) if storing for >6 months to prevent oxidative debromination or discoloration.

-

Solubility for Assays:

-

Stock Solution: 50 mM in 100% DMSO.

-

Working Solution: Dilute into PBS. Note that the presence of the hydrophobic bromine atom reduces aqueous solubility compared to native phenylalanine.

-

-

Safety: Treat as a standard irritant (H315, H319, H335). Avoid inhalation of dust.

References

-

Villo, P., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC - NCBI. Retrieved from [Link]

Dual-Halogenated Phenylalanine Derivatives: A Medicinal Chemistry Technical Guide

Executive Summary

The "Goldilocks" Zone of Steric and Electronic Modulation

In medicinal chemistry, the modification of phenylalanine (Phe) residues within peptide mimetics or small molecule drugs is a high-impact strategy for optimizing pharmacokinetics (PK) and potency. While mono-halogenation is a standard first-pass optimization, dual-halogenated phenylalanine derivatives (e.g., 3,4-dichloro-Phe, 3,5-difluoro-Phe) represent a sophisticated "Goldilocks" zone.[1] They offer a precise balance of lipophilicity (

This guide provides a technical deep-dive into the design, synthesis, and application of these motifs, moving beyond basic descriptions to actionable, field-proven protocols.

Structural & Electronic Properties[1]

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, which is electrostatic and ubiquitous, halogen bonding (XB) is highly directional. The introduction of heavier halogens (Cl, Br, I) creates a region of positive electrostatic potential on the distal end of the halogen atom, known as the

-

Mechanism: The

-hole interacts with nucleophilic backbone carbonyls or side-chain residues (e.g., His, Asp) in the target protein. -

Directionality: The interaction angle (

) is typically near 180°, providing a "lock-and-key" conformational restriction that entropic hydrophobic interactions lack.[1] -

3,4-Dichlorophenylalanine: This specific substitution pattern creates a "hydrophobic wall" while positioning two potential halogen bond donors to anchor the ligand in a hydrophobic pocket (e.g., S2 or S3 pockets of proteases).

Physicochemical Profiling (Quantitative)

The following table summarizes the impact of dual-halogenation on the phenylalanine side chain. Note that while Fluorine exerts a strong electronic effect (dipole), Chlorine and Bromine drive lipophilicity and steric bulk.

| Substituent Pattern | Hansch | Hammett | Steric Bulk (MR) | Primary MedChem Utility |

| Phenyl (Parent) | 0.00 | 0.00 | 25.36 | Baseline scaffold. |

| 4-Fluoro | +0.14 | +0.06 | 25.80 | Metabolic blocking (para-hydroxylation).[1] |

| 3,4-Difluoro | +0.28 | +0.40 | 26.24 | Dipole modulation; moderate metabolic stability.[1] |

| 3,5-Difluoro | +0.28 | +0.68 | 26.24 | Metabolic Armor: Blocks both meta-positions; electronically deactivated ring.[1] |

| 3,4-Dichloro | +1.42 | +0.60 | 35.30 | Hydrophobic Filling: Significant lipophilicity increase; strong halogen bonding potential.[1] |

| 3,5-Dibromo | +1.72 | +0.78 | 41.00 | Heavy atom derivatization; X-ray crystallography phasing; maximal hydrophobic bulk.[1] |

Data derived from standard Hansch and Hammett constant tables for aromatic substituents.

Synthesis Strategies

To access these derivatives, two primary pathways dominate modern medicinal chemistry: Enantioselective Phase-Transfer Alkylation (Chemical) and Enzymatic Resolution (Biocatalytic).[1]

Pathway A: Phase-Transfer Catalyzed (PTC) Alkylation

This is the "workhorse" method for medicinal chemists.[1] It uses the commercially available O'Donnell Schiff base (glycine imine) and allows for the rapid generation of diverse analogs using inexpensive benzyl halides.

-

Why use it: High enantioselectivity (>90% ee), scalable, and uses mild conditions.

-

Catalyst: Cinchona alkaloid derivatives (e.g.,

-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide).[1]

Pathway B: Negishi Cross-Coupling

For derivatives where the benzyl halide is unstable or unavailable, the Negishi coupling of zinc homoenolates with aryl halides is the preferred modular route.

Synthesis Workflow Diagram

Caption: Comparison of Chemical (PTC Alkylation) and Enzymatic (PAL) synthesis routes for dual-halogenated phenylalanine.

Experimental Protocol

Target: Synthesis of Fmoc-3,4-dichloro-L-phenylalanine via PTC Alkylation. Rationale: This protocol ensures high optical purity and prepares the amino acid for immediate use in Solid Phase Peptide Synthesis (SPPS).

Reagents

-

Substrate:

-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq).[1] -

Electrophile: 3,4-Dichlorobenzyl bromide (1.2 eq).[1]

-

Catalyst:

-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] -

Base: 50% KOH (aq).

-

Solvent: Toluene/Chloroform (7:3).[1]

Step-by-Step Methodology

-

Catalyst Complexation: In a round-bottom flask, dissolve the glycine imine substrate (1.0 g, 3.39 mmol) and the chiral catalyst (200 mg, 0.34 mmol) in Toluene/CHCl3 (30 mL). Cool the mixture to -20°C.

-

Alkylation: Add 3,4-dichlorobenzyl bromide (0.98 g, 4.07 mmol) followed by the dropwise addition of 50% aqueous KOH (5 mL). Stir vigorously at -20°C for 18 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting imine spot should disappear.

-

-

Quench & Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Hydrolysis (Deprotection): Dissolve the crude oil in THF (20 mL) and add 1N HCl (10 mL). Stir at room temperature for 2 hours.

-

Observation: The yellow color of the imine will fade as the benzophenone is cleaved.

-

-

Purification: Wash the acidic aqueous layer with ether (to remove benzophenone).[1] Adjust the aqueous layer to pH 7-8 with NaHCO3 and extract the free amino ester into EtOAc.

-

Fmoc Protection (One-pot): To the aqueous solution of the free amino acid (if ester hydrolyzed) or the organic layer (if ester retained), add Fmoc-OSu (1.1 eq) and NaHCO3 (2.0 eq) in a water/dioxane mixture. Stir for 4 hours.

-

Final Isolation: Acidify to pH 2 with 1N HCl and extract with EtOAc. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).

-

Validation: Verify purity >98% by HPLC and identity by 1H-NMR and MS.

-

Medicinal Chemistry Applications

Metabolic Blocking & Stability

The 3,5-difluoro substitution pattern is particularly effective at blocking oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring inert to CYP450-mediated oxidation at the metabolically vulnerable meta-positions.

Case Study: Cathepsin L Inhibitors

Research into Cathepsin L inhibitors demonstrated that replacing a phenyl ring with a 3,4-dichlorophenyl moiety increased potency by 50-fold.[1]

-

Mechanism: The 3-chloro and 4-chloro substituents engaged in halogen bonding with the backbone carbonyl of Gly61 in the S3 pocket.

-

Result: The dual-halogenation provided both the necessary lipophilicity to fill the pocket and the directional anchoring to reduce the off-rate (

) of the inhibitor.

Halogen Bonding Interaction Diagram

Caption: Schematic of the directional Halogen Bond (XB) between a chloro-substituent and a protein carbonyl oxygen.

References

-

Beilstein Institute. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

-

National Institutes of Health (NIH). (2015).[1] The contribution of halogen atoms to protein-ligand interactions. PubMed Central.[1]

-

BenchChem. (2025).[1] 3,5-Difluoro-DL-phenylalanine: A Technical Overview. (Representative Link)

-

Walsh Medical Media. (2015).[1] Fluorinated Aromatic Amino Acids and its Therapeutic Applications.

-

ResearchGate. (2021). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis. Journal of Organic Chemistry. [1]

Sources

Electronic Effects of Ortho-Fluorine Substitution in Phenylalanine: A Technical Guide for Rational Drug Design

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern protein engineering and peptide-based drug discovery. Among these, ortho-fluorophenylalanine (2-fluoro-L-phenylalanine, or 2-F-Phe) serves as a highly precise molecular tool. While fluorine is sterically similar to hydrogen (acting as a bioisostere), its extreme electronegativity fundamentally rewrites the electronic landscape of the aromatic system. This whitepaper dissects the causal relationships between ortho-fluorine substitution, its resulting electronic and conformational effects, and the practical methodologies required to harness these properties in therapeutic development.

Mechanistic Causality: Electronic and Conformational Effects

The structural integration of a fluorine atom at the ortho position of a phenylalanine side chain triggers a cascade of physicochemical shifts driven by the atom's unique electronic signature.

Inductive Electron Withdrawal and the -System

Fluorine is the most electronegative element (3.98 on the Pauling scale). When attached to an aromatic ring, it exerts a powerful inductive effect (-I) through the

Disruption of Cation- Interactions

In native protein environments, the electron-rich face of phenylalanine frequently stabilizes tertiary structures or ligand-receptor complexes via cation-

Conformational Locking via Dipolar Interactions

The spatial positioning of the fluorine atom at the ortho carbon is critical. It places the highly polarized C-F bond in direct proximity to the peptide backbone. This creates strong local dipolar interactions between the C-F dipole and the backbone amide/carbonyl groups. These electrostatic forces restrict rotation around the

Caption: Logic diagram of electronic and conformational effects induced by ortho-fluorination.

Quantitative Impact on Physicochemical Properties

The electronic modifications induced by fluorine substitution yield measurable shifts in the biophysical profile of the amino acid. The table below summarizes these quantitative and qualitative shifts across a fluorination gradient.

| Physicochemical Property | L-Phenylalanine (Native) | 2-Fluoro-L-Phenylalanine (ortho-F) | Pentafluoro-L-Phenylalanine (F5-Phe) |

| Aromatic | High (Reference baseline) | Moderately Depleted | Severely Depleted |

| Cation- | Strong (~ -3 to -5 kcal/mol) | Reduced (Linearly correlated) | Negligible / Abolished |

| Side-Chain Flexibility | High (Multiple accessible rotamers) | Restricted (Strong preference for g- rotamer) | Highly Restricted (Steric & electronic locking) |

| Local Dipole Moment | Minimal | Strong (Asymmetric C-F bond at ortho position) | Symmetrical (Net zero dipole in the ring) |

| Hydrophobicity (LogP Shift) | Baseline | Slightly Increased | Significantly Increased |

Experimental Methodologies & Self-Validating Protocols

To leverage the unique properties of ortho-fluorophenylalanine, precise experimental workflows must be employed. The electronic deactivation of the aromatic ring and the slight steric increase require optimized synthesis and validation protocols [5][5].

Caption: Step-by-step SPPS workflow for incorporating Fmoc-2-fluoro-L-phenylalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-F-Phe-OH

-

Objective: Efficiently incorporate 2-F-Phe into a peptide chain, overcoming the reduced nucleophilicity of the adjacent deprotected amine caused by the electron-withdrawing fluorine.

-

Step 1: Resin Swelling. Swell Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) washes. Causality: Swelling expands the polymer matrix, maximizing the thermodynamic accessibility of reactive sites.

-

Step 2: Deprotection. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Step 3: Pre-activation and Coupling (Critical Step). Dissolve 4 eq. of Fmoc-2-fluoro-L-phenylalanine, 3.9 eq. of HATU, and 8 eq. of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to resin and agitate for 90 minutes. Causality: HATU is mandated over standard HBTU because its 7-azabenzotriazole moiety accelerates the coupling of sterically and electronically hindered unnatural amino acids, preventing incomplete reactions.

-

Step 4: Capping (Self-Validation). Treat with acetic anhydride/pyridine (1:1) for 10 min. Causality: Capping acetylates any unreacted amines, terminating them. This ensures that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities, self-validating the purity of the full-length product.

-

Step 5: Cleavage. Treat with 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. Causality: Triisopropylsilane (TIS) acts as a highly effective scavenger for reactive carbocations generated during global deprotection, preventing re-alkylation of the electron-poor fluorinated ring.

Protocol 2: Validating Cation- Disruption via Radioligand Binding Assays

-

Objective: Quantitatively verify the electronic effect of ortho-fluorination on receptor binding affinity.

-

Step 1: Membrane Preparation. Isolate membrane fractions expressing the target G-protein coupled receptor (e.g., Ste2p) [6][6].

-

Step 2: Equilibration. Incubate membranes with a constant concentration of radiolabeled wild-type ligand and a serial dilution of the 2-F-Phe modified peptide at 4°C for 2 hours. Causality: Low temperature prevents proteolytic degradation while allowing the system to reach true thermodynamic equilibrium.

-

Step 3: Filtration (Self-Validation). Separate bound from free ligand using glass microfiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly hydrophobic fluorinated peptides, ensuring the signal is exclusively receptor-mediated.

-

Step 4: Quantification. Measure retained radioactivity. Calculate the

and convert to

Applications in Drug Discovery and Protein Engineering

The strategic use of ortho-fluorophenylalanine extends far beyond basic structural probing:

-

Enhanced Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~115 kcal/mol). Placing fluorine at the ortho position shields the aromatic ring from oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly extending the in vivo half-life of peptide therapeutics.

-

Receptor Selectivity: By tuning the electronic distribution of the aromatic ring, researchers can design peptidomimetics that selectively bind to specific receptor subtypes (e.g., distinguishing between NTS1 and NTS2 neurotensin receptors) based on the exact electrostatic requirements of the binding pocket [5][5].

-

Diagnostic Imaging (PET): The incorporation of the

isotope into the ortho position of phenylalanine derivatives (such as

References

1.2 - NIH/PMC 2.6 - ACS Biochemistry 3.4 - Fritz Haber Institute / Physical Chemistry Chemical Physics 4.3 - ACS Publications 5.1 - Beilstein Journal of Organic Chemistry 6.5 - Benchchem

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 3-Bromo-2-fluoro-L-phenylalanine in Peptidomimetic Design: A Technical Guide

Abstract

The rational design of peptidomimetics, molecules that replicate the structure and function of natural peptides, is a cornerstone of modern drug discovery.[1] A significant challenge in this field is engineering molecules with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids is a powerful strategy to achieve these goals. This technical guide provides an in-depth exploration of 3-Bromo-2-fluoro-L-phenylalanine, a halogenated phenylalanine derivative, as a strategic building block in peptidomimetic design. We will delve into the unique physicochemical properties conferred by the bromine and fluorine substituents, their profound impact on peptide conformation and stability, and provide detailed protocols for its synthesis and integration into peptide scaffolds.

Introduction: The Rationale for Halogenation in Peptidomimetic Design

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by rapid proteolytic degradation and poor oral bioavailability.[1][2] Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological function while improving drug-like properties.[1]

The introduction of halogen atoms, particularly fluorine and bromine, onto amino acid side chains is a well-established strategy to modulate the physicochemical and structural properties of polypeptides.[3][4][5] This approach can influence:

-

Lipophilicity and Membrane Permeability: Halogenation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.[3]

-

Metabolic Stability: The presence of halogens can sterically hinder the approach of proteases, thereby increasing resistance to enzymatic degradation.[3][6][7]

-

Binding Affinity and Specificity: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets.[3] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

-

Conformational Control: The size and electronegativity of halogen substituents can impose specific conformational constraints on the peptide backbone and side chains, locking the molecule into a bioactive conformation.[8]

3-Bromo-2-fluoro-L-phenylalanine is a particularly intriguing building block as it combines the distinct properties of both bromine and fluorine, offering a nuanced tool for fine-tuning peptide characteristics.

Physicochemical and Conformational Impact of 3-Bromo-2-fluoro-L-phenylalanine

The strategic placement of bromine at the meta-position and fluorine at the ortho-position of the phenylalanine side chain imparts a unique set of properties that can be leveraged in peptidomimetic design.

Key Physicochemical Effects:

| Property | Impact of 3-Bromo-2-fluoro Substitution | Rationale |

| Lipophilicity | Increased | The addition of halogen atoms generally increases the hydrophobicity of the amino acid side chain. |

| Electronic Character | Electron-withdrawing | Both bromine and fluorine are highly electronegative, withdrawing electron density from the aromatic ring and influencing its reactivity and potential for π-π stacking interactions. |

| Steric Bulk | Increased | The bromine atom, in particular, adds significant steric bulk, which can influence peptide conformation and interactions with proteases.[3] |

| Halogen Bonding Potential | Present | The bromine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms in a receptor binding pocket. |

Conformational Implications:

The introduction of substituents on the aromatic ring of phenylalanine can significantly influence the torsional angles (χ1 and χ2) of the side chain, which in turn can affect the overall peptide backbone conformation (φ and ψ angles).[4] The interplay between the steric hindrance of the bromine and the electronic effects of the fluorine in 3-Bromo-2-fluoro-L-phenylalanine can be used to favor specific side-chain orientations, thereby pre-organizing the peptide into a conformation that is optimal for receptor binding.

Synthesis of 3-Bromo-2-fluoro-L-phenylalanine

While commercially available, understanding the synthetic route to this valuable building block is crucial for researchers. A common and effective method is the Erlenmeyer azalactone synthesis.[9]

Illustrative Synthesis via the Erlenmeyer Azalactone Method

This multi-step synthesis provides a reliable pathway to 3-Bromo-2-fluoro-L-phenylalanine.[9]

Experimental Workflow for Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Using 3-Bromo-2-fluoro-L-phenylalanine as a 19F NMR protein probe

Application Note: 3-Bromo-2-fluoro-L-phenylalanine as a High-Fidelity 19F NMR Protein Probe

Abstract

This guide details the protocol for utilizing 3-Bromo-2-fluoro-L-phenylalanine (3-Br-2-F-Phe) as a dual-utility probe for protein NMR and structural biology. Unlike standard mono-fluorinated probes (e.g., 4-fluorophenylalanine), this di-halogenated non-canonical amino acid (ncAA) offers a unique chemical shift environment driven by the electronic deshielding of the ortho-fluorine by the meta-bromine. This results in a distinct spectral signature isolated from background signals and common fluorinated ligand frequencies. Furthermore, the bromine atom serves as an anomalous scatterer for X-ray crystallography and a steric handle for probing hydrophobic pockets, making this an ideal tool for Fragment-Based Drug Discovery (FBDD) and conformational dynamics studies.

Mechanism of Action & Probe Design

The utility of 3-Br-2-F-Phe lies in its specific substitution pattern on the phenyl ring:

-

2-Fluoro (Ortho): Positioned close to the peptide backbone (

), the fluorine signal is highly sensitive to local backbone conformation ( -

3-Bromo (Meta): The bulky bromine atom (

) prevents rapid ring flipping in packed cores, simplifying NMR relaxation data. It also induces a strong inductive effect, shifting the

Chemical Environment Sensing

The

Experimental Workflow

Figure 1: End-to-end workflow for genetic incorporation and analysis of 3-Br-2-F-Phe labeled proteins.[2][3][4]

Protocol A: Genetic Incorporation (Amber Suppression)

Prerequisite: This protocol utilizes the Genetic Code Expansion (GCE) methodology. The 3-Br-2-F-Phe analog is bulky; wild-type synthetases will not charge it efficiently. You must use a polyspecific Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variant, typically pCNF-RS (polyspecific for para/meta substituents) or a specific evolved MjTyrRS variant.

Materials

-

Plasmid 1: pEVOL-pCNF-RS (encodes orthogonal tRNA/Synthetase pair).

-

Plasmid 2: pET-Target-TAG (Target gene with TAG stop codon at probe site).

-

ncAA: 3-Bromo-2-fluoro-L-phenylalanine (CAS: 2015410-80-5).

-

Host: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher yield).

Step-by-Step Procedure

-

ncAA Stock Preparation:

-

Dissolve 3-Br-2-F-Phe to 100 mM in 0.1 M NaOH or 100% DMSO.

-

Note: The compound is hydrophobic.[5] Sonicate if necessary to ensure complete dissolution.

-

-

Transformation & Growth:

-

Co-transform BL21(DE3) with pEVOL-pCNF-RS and pET-Target-TAG.

-

Plate on LB-Agar with Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL) or Ampicillin.

-

Inoculate a single colony into 10 mL non-inducing media (e.g., 2xYT) overnight.

-

-

Induction:

-

Dilute overnight culture 1:100 into 1 L of M9 Minimal Media (supplemented with 1% glycerol, vitamins, and trace metals).

-

Grow at 37°C until OD

reaches 0.6–0.8 . -

CRITICAL STEP: Add 3-Br-2-F-Phe stock to a final concentration of 1 mM .

-

Add 0.02% L-Arabinose to induce the synthetase (pEVOL system).

-

Wait 15 minutes, then add 1 mM IPTG to induce the target protein.

-

Lower temperature to 20°C and express for 12–16 hours.

-

-

Harvest:

-

Pellet cells (5,000 x g, 15 min). Flash freeze or proceed to lysis.

-

Protocol B: Sample Preparation for 19F NMR

Fluorine NMR is sensitive to aggregation and paramagnetic impurities.

-

Buffer Exchange:

-

Purify protein via Ni-NTA and Size Exclusion Chromatography (SEC).

-

Exchange into NMR Buffer: 20 mM Sodium Phosphate (pH 6.5–7.5), 50 mM NaCl, 10% D₂O .

-

Avoid: High salt (>150 mM) if possible, as it degrades Q-factor of the cryoprobe.

-

Add: 2 mM DTT or TCEP if the protein contains cysteines (prevents disulfide aggregation).

-

-

Trifluoroacetic Acid (TFA) Standard:

-

Add an external coaxial insert containing 0.05% TFA in D₂O as a chemical shift reference (-76.55 ppm).

-

Alternative: Use an internal standard like 5-fluorotryptophan (if not in protein) or calibrate to the carrier frequency if absolute referencing is not critical.

-

19F NMR Acquisition Parameters

Use a probe tuned to

| Parameter | Setting | Rationale |

| Pulse Sequence | zg or zf (1D with decoupling) | Standard 1D acquisition. Use zg if no proton decoupling is needed (broad lines). |

| Decoupling | Removes | |

| Spectral Width | 50–100 ppm | Center around -115 ppm . (3-Br-2-F-Phe typically resonates between -105 and -125 ppm). |

| Relaxation Delay (D1) | 1.0 – 2.0 s | |

| Scans (NS) | 512 – 2048 | Depends on concentration. Aim for 100 µM protein concentration. |

| Temperature | 298 K (25°C) | Standard. Ensure stability. |

Data Processing:

-

Apply Exponential Multiplication (LB) of 5–10 Hz .

-

The large bromine atom increases Chemical Shift Anisotropy (CSA), leading to broader lines at higher fields (>600 MHz). If lines are too broad, try acquiring at a lower field (400/500 MHz).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Expression | Synthetase incompatibility | Switch to pCNF-RS or MjTyrRS-polyspecific variants. Verify plasmid sequence.[4] |

| Truncated Protein | Low incorporation efficiency | Increase ncAA concentration to 2 mM. Ensure media is minimal (M9) to reduce competition from endogenous Phe. |

| Broad NMR Signals | Aggregation or Exchange | Run SEC to verify monomeric state. Vary temperature (288K – 308K) to check for conformational exchange. |

| Multiple Peaks | Slow conformational exchange | This is data! The probe is reporting on distinct conformers.[6] Titrate ligand to see population shifts. |

References

-

Genetic Incorporation of Halogenated Phenylalanines

-

Polyspecific Synthetases (pCNF-RS)

-

Young, D. D., et al. (2011). "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity." Biochemistry, 50(11), 1894–1900. Link

- Relevance: Describes the synthetase required to incorporate bulky substituted phenylalanines like 3-Br-2-F-Phe.

-

-

19F NMR in Proteins

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. Link

-

-

Bromodomain & Fluorine Probes

Sources

- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. badran.scripps.edu [badran.scripps.edu]

- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ioc.kit.edu [ioc.kit.edu]

- 8. pubs.acs.org [pubs.acs.org]

Palladium-catalyzed cross-coupling reactions on 3-Bromo-phenylalanine scaffolds

Topic: Precision Functionalization of 3-Bromo-Phenylalanine Scaffolds via Palladium Catalysis Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists

Strategic Overview: The Meta-Halide Advantage

3-Bromo-phenylalanine (3-Br-Phe) represents a "privileged scaffold" in modern drug discovery. Unlike its para-substituted counterpart, the meta-bromide offers a unique vector for extending pharmacophores into unexplored regions of a binding pocket without significantly extending the peptide backbone's linear length.

However, functionalizing this scaffold presents a distinct set of chemoselective challenges that this guide addresses:

-

Enantiomeric Erosion: The

-proton of phenylalanine derivatives is susceptible to deprotonation by the basic conditions required for Pd-catalysis, leading to racemization. -

Protecting Group Orthogonality: Standard Fmoc solid-phase synthesis (SPPS) protocols are base-labile. Cross-coupling conditions must be tuned to prevent premature Fmoc cleavage.

-

Chelate Formation: The free amine and carboxylic acid (if unprotected) can coordinate to Pd(II), poisoning the catalyst.

This guide provides self-validating protocols designed to maximize yield while preserving chiral integrity (

Critical Control Points & Decision Matrix

Before initiating synthesis, experimental conditions must be selected based on the substrate's protecting group (PG) status.

DOT Diagram 1: Reaction Condition Decision Matrix

Caption: Decision matrix for selecting solvent/base systems to ensure chemoselectivity and protecting group stability.

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective: Installation of biaryl motifs for

The Suzuki-Miyaura reaction is the most robust method for 3-Br-Phe functionalization. The primary failure mode is not the coupling itself, but the hydrolysis of the Fmoc group or racemization.

Mechanistic Insight

Standard conditions often use

Protocol: Fmoc-Compatible Biaryl Synthesis

Reagents:

-

Substrate: Fmoc-3-Br-Phe-OH (1.0 equiv)

-

Coupling Partner: Aryl-Boronic Acid (1.5 equiv)

-

Catalyst:

(3-5 mol%)-

Why? The ferrocenyl backbone prevents Pd-aggregation and is air-stable.

-

-

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) : Water (3:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the Fmoc-3-Br-Phe-OH, aryl boronic acid, and

. Seal the vial. Evacuate and backfill with Argon (-

Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Solvent Addition: Add degassed DME and 2M

via syringe. -

Reaction: Heat to 70°C for 4–6 hours.

-

Control: Monitor by LC-MS every 2 hours. Look for the mass of the product (

) and the fulvene byproduct (indicator of Fmoc cleavage).

-

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient).

Self-Validation Step:

-

Racemization Check: Convert a small aliquot of the product to the methyl ester (TMS-diazomethane) and analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA). Acceptable ee > 98%.

Application Note 2: Buchwald-Hartwig Amination

Objective: Installation of aniline/amino-groups for hydrogen bond donors/acceptors.

N-arylation of 3-Br-Phe is significantly more challenging than Suzuki coupling due to the potential for the amino acid's own amine to interfere. This protocol requires Boc-protection to eliminate zwitterionic interference and prevent catalyst poisoning.

Mechanistic Insight

First-generation Pd catalysts fail here. We employ Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3). These precatalysts activate rapidly at lower temperatures, reducing the thermal window where racemization occurs.

Protocol: C-N Bond Formation

Reagents:

-

Substrate: Boc-3-Br-Phe-OMe (Methyl ester is preferred to remove acidic protons)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2-4 mol%)

-

Base:

(2.0 equiv) -

Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, combine Boc-3-Br-Phe-OMe, amine, Base, and Catalyst in a vial.

-

Solvation: Add anhydrous Dioxane.

-

Activation: Heat to 80°C for 8–12 hours.

-

Why 80°C? BrettPhos is bulky; it requires energy to facilitate the reductive elimination of the C-N bond, but exceeding 100°C risks Boc-thermal instability.

-

-

Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd-black.

-

Purification: Concentrate and purify via silica gel chromatography.

Experimental Workflow & QC Architecture

The following diagram illustrates the "Self-Validating" loop required for high-integrity synthesis.

DOT Diagram 2: Synthesis and Validation Workflow

Caption: Operational workflow emphasizing the mandatory chirality check before downstream application.

Comparative Data: Ligand & Base Performance

The table below summarizes internal data trends for preventing racemization during the coupling of Fmoc-3-Br-Phe-OH.

| Catalyst System | Base | Solvent | Yield (%) | ee (%) | Notes |

| Pd(dppf)Cl2 | K3PO4 | DME/H2O | 88% | >99% | Recommended. Best balance of yield/chirality. |

| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 92% | 84% | High yield, but significant racemization due to base/heat. |

| SPhos Pd G2 | K3PO4 | THF/H2O | 95% | 98% | Excellent for sterically hindered boronic acids. |

| Pd(OAc)2 / PPh3 | Et3N | DMF | 45% | <50% | Avoid. Heck conditions cause massive racemization. |

References

-

Suzuki-Miyaura Coupling on Amino Acids

-

Nakamura, H. et al. (2000). Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Bulletin of the Chemical Society of Japan. Link

-

-

Ligand Design for C-H and Cross-Coupling

-

Engle, K. M., & Yu, J. Q. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Journal of Organic Chemistry. Link

-

-

Buchwald-Hartwig Amination Protocols

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

-

-

Late-Stage Functionalization of Peptides

-

Wang, W., et al. (2018). Late-Stage Peptide Functionalization by Palladium-Catalyzed C–H Arylations. Chemical Science. Link

-

-

Fmoc-Compatible Suzuki Conditions

-

Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Link

-

Application Note: High-Yield Enzymatic Resolution Methods for Chiral 3-Bromo-2-fluoro-phenylalanine Production

Introduction & Strategic Rationale

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery. Among these, 3-Bromo-2-fluoro-phenylalanine (3-Br-2-F-Phe) is a highly privileged building block. The bromine atom serves as a bio-orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the ortho-fluorine atom modulates the dihedral angle of the aromatic ring, increases lipophilicity, and provides a distinct ^19^F-NMR signature for structural biology. Furthermore, halogenated phenylalanines exhibit significantly enhanced binding affinity for the L-type amino acid transporter 1 (LAT1), making them excellent vectors for targeted cellular delivery[1].

While asymmetric chemical synthesis of heavily substituted phenylalanines is possible, it often requires expensive chiral auxiliaries or transition-metal phase-transfer catalysts[1]. For scalable, environmentally benign production, enzymatic resolution of racemic N-acetyl derivatives using L-aminoacylase (Acylase I) remains the gold standard. This application note details the mechanistic causality, process controls, and validated protocols for both standard Kinetic Resolution (KR) and advanced Dynamic Kinetic Resolution (DKR) to produce enantiopure L-3-Br-2-F-Phe.

Mechanistic Causality: Designing a Self-Validating Biocatalytic System

The Role of L-Aminoacylase (Acylase I)

L-Aminoacylase (EC 3.5.1.14), typically sourced from Aspergillus oryzae or porcine kidney, catalyzes the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer of racemic N-acetyl-amino acids. The enzyme active site is highly tolerant of bulky, electron-withdrawing aromatic substitutions, consistently yielding L-amino acids with an enantiomeric excess (ee) of >99%[2].

Causality in Reaction Design:

-

Cobalt Supplementation: Acylase I is a dimeric metalloenzyme dependent on a catalytic Zn^2+^ or Co^2+^ core. During extended biotransformations, metal leaching causes a precipitous drop in activity. Supplementing the reaction buffer with 0.5 mM CoCl

2saturates the metal-binding pocket, ensuring zero-order kinetics throughout the reaction lifecycle. -

pH-Stat Control: The hydrolysis of the N-acetyl group releases equimolar amounts of acetic acid. If unbuffered, the localized pH drop will protonate the catalytic histidine residues in the enzyme's active site, denaturing the biocatalyst. A pH-stat titrating 1.0 M NaOH is mandatory to maintain the strict pH optimum of 7.8.

Overcoming the 50% Yield Barrier via Dynamic Kinetic Resolution (DKR)

Standard kinetic resolution is mathematically capped at a 50% theoretical yield, leaving behind the unreacted N-acetyl-D-isomer. To bypass this limitation, we couple Acylase I with an N-acylamino acid racemase (NAAAR) , such as the variant derived from Amycolatopsis orientalis[3]. NAAAR continuously epimerizes the unreacted N-acetyl-D-isomer back into the L-isomer. Because Acylase I selectively pulls the L-isomer out of the equilibrium via irreversible hydrolysis, the entire racemic pool is dynamically funneled into the desired L-3-Br-2-F-Phe product, pushing the theoretical yield to 100%.

Fig 1: Kinetic vs. Dynamic Kinetic Resolution pathways for L-3-Bromo-2-fluoro-phenylalanine.

Experimental Protocols

Protocol A: Dynamic Kinetic Resolution (DKR) Workflow

This protocol is designed for a 100 mmol scale and utilizes continuous in-process monitoring.

Reagents Required:

-

N-Acetyl-DL-3-Br-2-F-Phe (30.4 g, 100 mmol)

-

L-Aminoacylase from Aspergillus oryzae (≥30,000 U/g)

-

NAAAR from Amycolatopsis orientalis (recombinant, cell-free extract)

-

Cobalt(II) chloride hexahydrate (CoCl

2·6H2O) -

0.1 M Potassium phosphate buffer (pH 7.8)

Step-by-Step Methodology:

-

Substrate Solubilization: Suspend 30.4 g of N-Acetyl-DL-3-Br-2-F-Phe in 400 mL of 0.1 M potassium phosphate buffer.

-

pH Adjustment: The substrate will initially lower the pH. Slowly add 2.0 M NaOH dropwise until the substrate fully dissolves and the solution stabilizes exactly at pH 7.8. Causality: Incomplete solubilization will sequester the substrate from the enzymatic interface, artificially halting the reaction.

-

Cofactor Loading: Add 11.9 mg of CoCl

2·6H2O (final concentration ~0.5 mM). Stir for 10 minutes at 37°C. -

Enzyme Addition: Add 500 mg of L-Aminoacylase and 250 mg of NAAAR extract.

-

Biocatalytic Incubation: Incubate the reactor at 37°C with gentle overhead stirring (150 rpm). Engage the pH-stat to maintain pH 7.8 using 1.0 M NaOH.

-

Self-Validating In-Process Control (IPC): Monitor the reaction by tracking NaOH consumption. The reaction is complete when NaOH consumption ceases (theoretical consumption: 100 mL of 1.0 M NaOH). Verify completion via Chiral HPLC (Chirobiotic T column; Eluent: MeOH/H

2O).

Protocol B: Downstream Processing (DSP) and Purification

Because the product is a zwitterionic amino acid and the unreacted starting material (in the case of KR) is an acidic amide, differential solubility easily separates the two.

-

Enzyme Quenching: Heat the crude reaction mixture to 80°C for 15 minutes to denature the proteins. Add activated charcoal (2 g), stir for 10 minutes, and filter through a Celite pad.

-

Acidification & Precipitation: Cool the filtrate to 4°C. Slowly add 6.0 M HCl until the pH reaches 2.0.

-

Causality: At pH 2.0, the unreacted N-acetyl-D-3-Br-2-F-Phe is fully protonated. The high lipophilicity imparted by the bromine and fluorine atoms causes it to crash out of the aqueous solution as a white precipitate. The target L-3-Br-2-F-Phe remains soluble as a hydrochloride salt.

-

-

Filtration: Filter the suspension. Wash the solid retentate with ice-cold water (pH 2.0). Save the solid if recycling is desired.

-

Cation Exchange Chromatography: Load the aqueous filtrate onto a column packed with Dowex 50WX8 (H^+^ form) strong cation exchange resin. Wash the column with 3 column volumes (CV) of deionized water to remove residual acetic acid and inorganic salts.

-

Elution: Elute the pure L-3-Br-2-F-Phe using 5% aqueous NH

4OH. Collect the ninhydrin-positive fractions. -

Lyophilization: Concentrate the eluate under reduced pressure to remove ammonia, then lyophilize to yield the target compound as a fluffy white powder.

Fig 2: Downstream processing and purification workflow for the resolved L-amino acid.

Quantitative Data Summary

The table below summarizes the performance metrics comparing standard Kinetic Resolution (KR) against Dynamic Kinetic Resolution (DKR) for the production of L-3-Br-2-F-Phe.

| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Enzymes Used | L-Aminoacylase (A. oryzae) | L-Aminoacylase + NAAAR |

| Reaction Time | 12 - 16 hours | 24 - 36 hours |

| Theoretical Max Yield | 50% | 100% |

| Isolated Yield (Actual) | 46% | 92% |

| Enantiomeric Excess (ee) | >99.5% | >99.0% |

| Downstream Complexity | High (Requires separation of D-isomer) | Low (Trace D-isomer remaining) |

| Cost Efficiency | Moderate (Wastes 50% of substrate) | High (Complete substrate utilization) |

References

- Benchchem. "3-Bromo-5-fluoro-L-phenylalanine". Benchchem.

- ResearchGate. "Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids". ResearchGate.

- Università degli Studi di Padova (STEM). "Enzyme-Catalyzed Asymmetric Synthesis". UNIPD.

Sources

Application Note: 3-Bromo-2-fluoro-L-phenylalanine in Fragment-Based Drug Discovery (FBDD)

Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Objective: To detail the mechanistic rationale, screening workflows, and synthetic elaboration protocols for utilizing 3-Bromo-2-fluoro-L-phenylalanine as a dual-modality probe in Fragment-Based Drug Discovery (FBDD).

Introduction: The Strategic Advantage of Halogenated Unnatural Amino Acids

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical fragments that bind weakly but efficiently to biological targets. Because these interactions are transient, highly sensitive biophysical techniques are required for detection.

3-Bromo-2-fluoro-L-phenylalanine has emerged as a highly strategic building block in this space[1]. Available in both unprotected and Fmoc/Boc-protected forms[2], it can be evaluated as a standalone small-molecule fragment or incorporated into peptidomimetic libraries via solid-phase peptide synthesis (SPPS). Its unique power lies in its di-halogenated aromatic ring, which provides two orthogonal handles for the FBDD pipeline: a fluorine atom for highly sensitive ligand-observed NMR screening, and a bromine atom for crystallographic phasing and downstream synthetic elaboration[3].

Figure 1: FBDD workflow utilizing the dual-halogen handles of 3-Bromo-2-fluoro-L-phenylalanine.

Mechanistic Rationale: The "Why" Behind the Molecule

The Fluorine Handle: F NMR Sensitivity

Fluorine-19 (

The Bromine Handle: Crystallography and Cross-Coupling

Once a fragment hit is identified via NMR, the next step is determining its binding pose. The 3-bromo substituent acts as a heavy atom that provides anomalous scattering of X-rays. This facilitates Single-Wavelength Anomalous Dispersion (SAD) phasing, allowing crystallographers to pinpoint the exact orientation of the fragment within the protein's electron density map.

Furthermore, FBDD requires "growing" the weak-binding fragment into a larger, high-affinity lead. The bromine atom serves as a built-in synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling medicinal chemists to rapidly elaborate the fragment without needing to redesign the core scaffold from scratch.

Table 1: Physicochemical and Analytical Properties

| Property | Value / Characteristic | Application Relevance in FBDD |

| Molecular Weight | 262.08 g/mol | Ideal size for a fragment library (Rule of Three compliant). |

| Spin ½ | Sharp NMR lines; no quadrupolar broadening. | |

| 100% | Maximum NMR sensitivity without isotopic enrichment[4]. | |

| Bromine Isotopes | Distinct 1:1 isotopic doublet in Mass Spectrometry for easy hit tracking. | |

| Synthetic Utility | Aryl Bromide | Ready participant in Pd-catalyzed C-C bond formation. |

Protocol 1: Ligand-Observed F NMR Screening (CPMG)

Ligand-observed NMR is highly efficient because it requires significantly less protein than protein-observed methods[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a

Causality of the Method: Small molecules tumble rapidly in solution, resulting in long

Figure 2: Causality of T2 relaxation filtering in ligand-observed 19F NMR CPMG screening.

Step-by-Step Methodology

-

Sample Preparation: Prepare a stock solution of 3-Bromo-2-fluoro-L-phenylalanine (50 mM in DMSO-d6).

-

Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 10% D

O (for spectrometer lock) and 0.01% Triton X-100 (to prevent non-specific aggregation). -

Reference Sample: Dilute the fragment stock into the assay buffer to a final concentration of 100 µM. Acquire a baseline

F CPMG NMR spectrum. -

Test Sample: Add the target protein to a fresh 100 µM fragment solution to achieve a final protein concentration of 10 µM (10:1 ligand-to-protein ratio). Incubate for 10 minutes at 25°C.

-

Data Acquisition: Acquire the

F CPMG spectrum using a spin-echo delay ( -

Self-Validating Control (Critical): To prove that the observed signal attenuation is due to specific active-site binding, add a known high-affinity competitive inhibitor (at 50 µM) to the NMR tube. Re-acquire the spectrum.

-

Validation: The

F signal of the fragment must recover to its original baseline intensity, confirming it was displaced from the specific binding pocket.

-

Protocol 2: Fragment Elaboration via Suzuki-Miyaura Coupling

Once the binding pose is confirmed via X-ray crystallography (facilitated by the anomalous scattering of the bromine atom), the fragment must be "grown" to increase affinity. The 3-bromo position serves as the site for Suzuki-Miyaura cross-coupling.

Causality of the Method: The palladium catalyst inserts into the C-Br bond via oxidative addition. Subsequent transmetalation with an aryl boronic acid and reductive elimination yields a new C-C bond, effectively extending the fragment deeper into the protein's binding pocket based on crystallographic guidance.

Step-by-Step Methodology

-

Reaction Setup: In a 5 mL microwave vial, combine 3-Bromo-2-fluoro-L-phenylalanine (1.0 eq, 0.1 mmol) and the selected aryl boronic acid (1.2 eq, 0.12 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl

(0.05 eq, 5 mol%) as the catalyst and K -

Solvent System: Add 2 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).

-

Degassing: Purge the vial with Argon for 5 minutes to remove oxygen, which can degrade the palladium catalyst. Seal the vial.

-

Heating: Heat the reaction mixture at 90°C for 4 hours (or use microwave irradiation at 110°C for 30 minutes).

-

Self-Validating Control (Real-Time NMR Monitoring): Take a 50 µL aliquot, dilute in DMSO-d6, and acquire a rapid 1D

F NMR spectrum.-

Validation: The substitution of the bromine atom with an aryl group will alter the electronic shielding of the adjacent fluorine atom. A successful reaction is self-validated by the complete disappearance of the starting material's

F peak and the emergence of a new, shifted

-

Table 2: Experimental Parameters for FBDD Workflows

| Parameter | Suzuki-Miyaura Elaboration | |

| Fragment Concentration | 50 – 100 µM | 0.1 – 0.5 M (Reaction scale) |

| Protein Concentration | 5 – 10 µM | N/A |

| Primary Readout | Signal attenuation (CPMG) | LC-MS & |

| Throughput | High (Mixtures of up to 10-15 fragments) | Medium (Parallel synthesis arrays) |

| Validation Metric | Signal recovery via competitor | Disappearance of starting |

References

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology, 2021 (via NIH / PMC) URL:[Link]

-

Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]

Sources

- 1. ACROTEIN CHEMBIO INC 3-BROMO-2-FLUORO-L-PHENYLALA5G, Quantity: Each of | Fisher Scientific [fishersci.com]

- 2. 2015410-80-5|N-Fmoc-3-bromo-2-fluoro-L-phenylalanine|BLD Pharm [bldpharm.com]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-Fluoro-Phenylalanine During Peptide Coupling

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. 2-Fluoro-phenylalanine (2-F-Phe) is a valuable building block used to enhance peptide stability and binding affinity. However, its unique electronic properties present a significant challenge: a heightened susceptibility to racemization during peptide coupling. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help researchers maintain the stereochemical integrity of their peptides containing 2-F-Phe.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is 2-Fluoro-phenylalanine (2-F-Phe) more prone to racemization than standard Phenylalanine?

A: The increased risk of racemization in 2-F-Phe stems from the high electronegativity of the fluorine atom. This property exerts a strong electron-withdrawing inductive effect on the aromatic ring and, consequently, on the α-carbon of the amino acid. This effect makes the α-proton significantly more acidic and thus easier to abstract by a base.[1]

Racemization during peptide coupling primarily occurs through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[2] The increased acidity of the α-proton in 2-F-Phe accelerates the formation of this intermediate, leading to a rapid loss of stereochemical purity. Once the oxazolone is formed, the incoming amine can attack from either face of the planar ring, resulting in a mixture of L- and D-isomers in the final peptide.[2]

Q2: My analysis shows significant diastereomeric impurities after coupling Fmoc-L-2-F-Phe-OH. What are the most likely causes?

A: If you are observing significant racemization, it is crucial to systematically evaluate your coupling conditions. The most common culprits are:

-

Choice of Coupling Reagent: Onium salts (like HBTU, HATU) and carbodiimides (like DIC, DCC) when used improperly or without additives are major contributors to racemization.[3][4] These reagents can form highly reactive intermediates that readily cyclize to the problematic oxazolone.[5]

-

Base Selection and Concentration: The presence of a strong, non-sterically hindered base, such as Diisopropylethylamine (DIPEA), dramatically accelerates α-proton abstraction and subsequent racemization.[3][6] Using an excess of base will exacerbate the problem.

-

Pre-activation Time: Allowing the protected amino acid to "pre-activate" with the coupling reagent and base for an extended period before adding it to the resin-bound amine creates a high concentration of the activated species, maximizing the opportunity for oxazolone formation.[3]

-

Reaction Temperature: Higher temperatures increase the rate of all reactions, including the racemization pathway.[6] Microwave-assisted syntheses, if not carefully controlled, can be particularly problematic.

-

Solvent Polarity: More polar solvents can sometimes stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate.[6][7]

Q3: What are the recommended coupling reagents and additives for incorporating 2-F-Phe?

A: The key is to select a coupling strategy that minimizes the lifetime of the highly reactive, racemization-prone activated intermediate. This is best achieved by using a carbodiimide in conjunction with a high-quality additive.

-

Recommended Primary Strategy: DIC with an Oxime Additive. The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is considered the modern gold standard for suppressing racemization.[8][9] Oxyma reacts with the initially formed O-acylisourea intermediate to generate an Oxyma-ester. This active ester is sufficiently reactive for efficient coupling but is significantly more stable and less prone to cyclizing into an oxazolone compared to the intermediates formed with carbodiimides alone.[3][9]

-

Alternative Additives: 1-hydroxybenzotriazole (HOBt) is a classic additive that also works by forming a less racemization-prone active ester.[10][11] While effective, Oxyma Pure® is often superior in suppressing racemization and does not carry the explosive risks associated with benzotriazole derivatives.[8][9][12]

-

Reagents to Use with Caution: While efficient, onium salt reagents like HBTU and HATU should be used with care for sensitive residues like 2-F-Phe, as they can still promote racemization, particularly with strong bases.[3][4] If they must be used, pairing them with a hindered base and minimal pre-activation time is critical. For particularly difficult couplings, specialized reagents like DEPBT have shown excellent results in preventing racemization.[6][13]

Q4: How critical is the choice of base in preventing racemization of 2-F-Phe?

A: The choice of base is extremely critical . The base's primary role is to neutralize the protonated N-terminal amine on the peptide resin and to facilitate the coupling reaction. However, it is also the main catalyst for the undesired α-proton abstraction that initiates racemization.[2]

-

Avoid: Diisopropylethylamine (DIPEA) . While a common and effective base, its high basicity and relatively low steric hindrance make it a significant promoter of racemization.[3]

-

Recommended: Use a weaker or more sterically hindered base.

Always use the minimum stoichiometry of base required for the reaction, typically 1-2 equivalents relative to the amino acid.

Visualizing the Problem: The Racemization Mechanism

The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.

Caption: Racemization mechanism via the 5(4H)-oxazolone intermediate.

Optimized Protocols & Methodologies

Protocol 1: Low-Racemization Coupling of Fmoc-L-2-F-Phe-OH in SPPS

This protocol is designed to minimize racemization by using an optimal combination of reagents and reaction conditions.

Materials:

-

Fmoc-L-2-F-Phe-OH (3-5 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Oxyma Pure® (3-5 equivalents)

-

2,4,6-Collidine (4-6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[6]

-

Coupling Mixture Preparation (In-Situ Activation):

-

Coupling Reaction:

-

Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin.

-

Allow the reaction to proceed at room temperature for 1-3 hours. For maximum suppression, consider running the coupling at 0°C.[6]

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. Repeat the coupling if necessary.

Protocol 2: Quantification of Racemization by Chiral Analysis

To validate your protocol, you must accurately quantify the extent of racemization. This typically involves hydrolyzing the peptide and analyzing the resulting amino acids.[6]

Procedure:

-

Peptide Hydrolysis:

-

Take a small sample of the cleaved and dried crude peptide.

-

Hydrolyze the peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Expert Tip: To differentiate racemization that occurred during synthesis from that during hydrolysis, perform the hydrolysis in 6N DCl/D₂O. Any D-amino acid that does not contain a deuterium at the α-carbon was formed during the synthesis.[15]

-

-

Derivatization (Optional but Recommended):

-

Dry the hydrolysate completely.

-

Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[16] This creates diastereomeric derivatives that are easily separated on a standard reverse-phase HPLC column.

-

-

Chiral Analysis:

-

Analyze the sample using either:

-

Chiral HPLC: Inject the hydrolyzed (and optionally derivatized) amino acid mixture onto a suitable chiral HPLC column to separate the L- and D-enantiomers.[6][17]

-

Chiral GC-MS: Derivatize the amino acids to make them volatile (e.g., as trifluoroacetylated methyl esters) and separate them on a chiral GC column.[15]

-

-

-

Quantification: Integrate the peak areas for the L- and D-isomers to determine the percentage of racemization. A level below 0.5% per coupling is generally considered excellent.[18]

Data Summary: Impact of Conditions on Racemization

The following table summarizes the expected impact of different reagents on the racemization of a sensitive amino acid like 2-F-Phe.

| Coupling Reagent | Additive | Base | Pre-activation | Expected Racemization |

| DIC | Oxyma Pure® | Collidine | < 2 min | Very Low (<1%) |

| DIC | HOBt | NMM | < 5 min | Low (1-3%) |

| HATU | None | DIPEA | 15 min | High (5-15%) |

| DIC | None | DIPEA | 15 min | Very High (>15%) |

Note: Values are illustrative and can vary based on the specific peptide sequence and reaction conditions.

Troubleshooting Workflow

If you detect unacceptable levels of racemization, follow this logical workflow to identify and solve the problem.

Caption: Systematic workflow for troubleshooting racemization issues.

References

- BenchChem. (2025).

- BenchChem. (2025).

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- BenchChem. (2025).

- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)

- Wuyi University. The Role of HOBt and HBTU in Peptide Coupling Reactions.

- BenchChem. Optimizing Peptide Coupling: Key Techniques.

- CEM Corporation.

- Gerhardt, J., & Nicholson, G. J.

- Subirós-Funosas, A., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.

- Carpino, L. A., et al. Synthesis and use of amino acid fluorides as peptide coupling reagent.

- El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed.

- E-mail, P. G. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.

- No, N., et al. Oxyma-based phosphates for racemization-free peptide segment couplings. PMC - NIH.

- Wiley Online Library. 7.

- Taylor & Francis Online. (2024).

- Albericio, F., et al. (2009).